4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

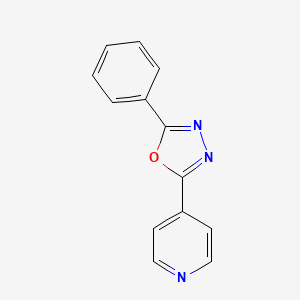

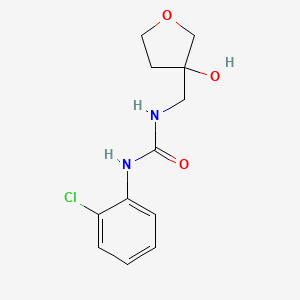

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic ring that contains a pyridine and oxadiazole moiety, and it has shown promising results in various studies.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Microwave Irradiation Synthesis : 2-phenyl-5-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole was synthesized via microwave irradiation, showcasing an efficient method with high yield (Zhang Ai-qing, 2013).

- Structural Polymorphism : Research on 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one revealed various polymorphic structures, emphasizing the importance of weak intermolecular interactions in the formation of these structures (S. Shishkina et al., 2019).

Biomedical Applications

- Anticancer Potential : Derivatives of 1,3,4-oxadiazole, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, have been explored for their anticancer properties. One study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities on MCF-7 breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).

- Antimycobacterial Activity : Certain derivatives showed significant activity against Mycobacterium tuberculosis, with one study highlighting the contribution of lipophilicity in enhancing their antimicrobial potential (G. Navarrete-Vázquez et al., 2007).

Material Science and Engineering

- Organic Light-Emitting Diodes (OLEDs) : Research has been conducted on the use of this compound derivatives in OLEDs. A particular study synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in phosphorescent OLEDs, achieving high efficiency and low roll-off (Cheng-Hung Shih et al., 2015).

Coordination Chemistry

- Copper Salt Coordination : Research on symmetric double-armed oxadiazole-bridged ligands, including this compound derivatives, explored their coordination chemistry with copper salts, revealing hexacoordination in a distorted octahedral geometry (Xiang-Wen Wu et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, it can lead to the development of cancer.

Mode of Action

Similar compounds have shown to have a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine might interact with its targets, leading to changes that inhibit their function.

Result of Action

Inhibition of egfr can lead to decreased cell proliferation and increased cell death, which could potentially have anti-cancer effects .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve hydrogen bonding, pi-stacking, or other non-covalent interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it may bind to biomolecules and influence their function, potentially leading to changes in enzyme activity or gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXVQYWFSEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)